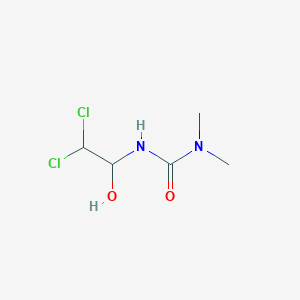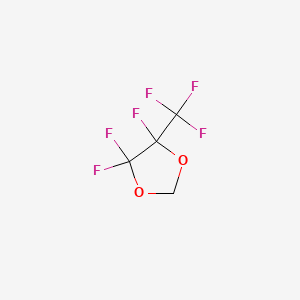
3-(1,4-Dioxan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,4-Dioxan-2-yl)aniline: is an organic compound with the molecular formula C10H13NO2 . It is characterized by the presence of an aniline group attached to a 1,4-dioxane ring. This compound is of interest in various fields of research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,4-Dioxan-2-yl)aniline typically involves the reaction of aniline with 1,4-dioxane under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 3-(1,4-Dioxan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-(1,4-Dioxan-2-yl)aniline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Researchers explore its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-(1,4-Dioxan-2-yl)aniline involves its interaction with specific molecular targets. This interaction can lead to various effects, depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, influencing their activity and leading to specific physiological responses .
Comparación Con Compuestos Similares
- 3-(1,3-Dioxan-2-yl)aniline
- 4-(1,3-Dioxolan-2-yl)aniline
- 3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline
- 2-(1,3,4-Oxadiazol-2-yl)aniline derivatives
Uniqueness: 3-(1,4-Dioxan-2-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-(1,4-dioxan-2-yl)aniline |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10H,4-5,7,11H2 |
Clave InChI |
FMLFIUBUHUSOAT-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CO1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


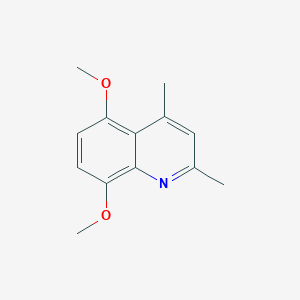
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
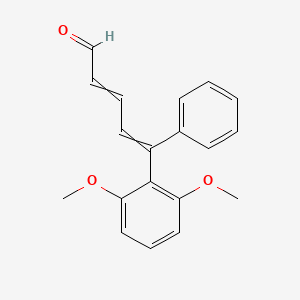
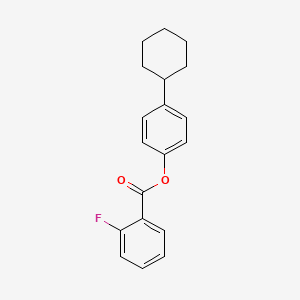
![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![3-[3-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712755.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
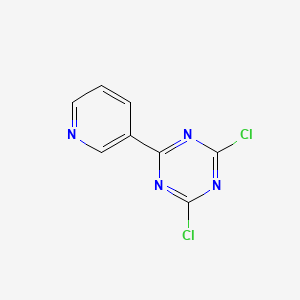
![4-{[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11712767.png)
